Product packaging for 4-Bromo-1-methylpiperidine hydrobromide(Cat. No.:CAS No. 54288-71-0)

4-Bromo-1-methylpiperidine hydrobromide

Cat. No.: B8821668
CAS No.: 54288-71-0
M. Wt: 258.98 g/mol
InChI Key: GNCPZGDITCAJQK-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry and Bioactive Molecule Design

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in the design of bioactive molecules. Its prevalence is underscored by its presence in a vast array of natural products, pharmaceuticals, and agrochemicals. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and interaction with biological targets.

The incorporation of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological macromolecules.

Role of Halogenated Piperidines as Precursors and Synthetic Intermediates

Halogenated organic compounds, in general, are highly valuable precursors in organic synthesis due to the versatile reactivity of the carbon-halogen bond. Halogenated piperidines, such as 4-Bromo-1-methylpiperidine (B1279848), serve as key synthetic intermediates, enabling the introduction of the piperidine motif into more complex molecular architectures. The bromine atom at the 4-position of the piperidine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups at this position.

Furthermore, the bromine atom can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including well-established cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This synthetic versatility makes halogenated piperidines powerful tools for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs. The presence of the N-methyl group in 4-Bromo-1-methylpiperidine modulates its basicity and nucleophilicity compared to its N-unsubstituted counterpart, which can be advantageous in certain synthetic transformations.

Overview of Research Trajectories for 4-Bromo-1-methylpiperidine Hydrobromide

While dedicated scholarly articles focusing exclusively on this compound are not abundant, its utility as a synthetic intermediate is evident from its inclusion in the patent literature and its availability from numerous chemical suppliers. Research trajectories involving this compound are primarily directed towards its application as a building block in the synthesis of more complex molecules with potential biological activity.

One notable area of application is in the development of novel therapeutic agents. For instance, patent literature describes the use of related 3-bromo-1-methylpiperidin-4-one, a close structural analog, as a key intermediate in the synthesis of edoxaban, an oral anticoagulant. google.com This highlights the potential of such halogenated piperidine derivatives in the construction of intricate heterocyclic systems present in modern pharmaceuticals.

The general research trend for compounds like this compound is its use in nucleophilic substitution and cross-coupling reactions to introduce the 1-methylpiperidin-4-yl moiety into a target molecule. This can be a crucial step in structure-activity relationship (SAR) studies, where the piperidine ring is explored as a means to modulate the properties of a lead compound. The hydrobromide salt form of the compound offers improved handling and stability compared to the free base.

Future research involving this compound will likely continue to capitalize on its reactivity to synthesize novel compounds for evaluation in various therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases, where the piperidine scaffold is a well-established pharmacophore.

Physicochemical Properties of 4-Bromo-1-methylpiperidine

PropertyValueSource
Molecular Formula C6H12BrN nih.gov
Molecular Weight 178.07 g/mol nih.gov
Appearance Colorless to light yellow liquid chembk.com
Boiling Point 141-145 °C chembk.com
Melting Point -30 to -20 °C chembk.com
Solubility Poor in water, soluble in most organic solvents chembk.com
CAS Number 76444-51-4 cymitquimica.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H13Br2N bldpharm.com
Molecular Weight 258.98 g/mol bldpharm.com
CAS Number 54288-71-0 bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54288-71-0

Molecular Formula

C6H13Br2N

Molecular Weight

258.98 g/mol

IUPAC Name

4-bromo-1-methylpiperidine;hydrobromide

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H

InChI Key

GNCPZGDITCAJQK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)Br.Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 4 Bromo 1 Methylpiperidine Hydrobromide

Direct Synthetic Pathways and Optimizations

Multi-Step Synthesis from Precursor Piperidine (B6355638) Derivatives

A prevalent and direct pathway to synthesize 4-Bromo-1-methylpiperidine (B1279848) involves the conversion of the hydroxyl group of a precursor alcohol, namely 1-methyl-4-piperidinol. This transformation is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. The reaction is commonly carried out by treating 1-methyl-4-piperidinol with a strong brominating agent such as concentrated hydrobromic acid (HBr). The alcohol is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion. The resulting 4-Bromo-1-methylpiperidine free base is subsequently treated with additional HBr to precipitate the desired hydrobromide salt.

Alternative routes can begin with 4-hydroxypiperidine. In this variation, the secondary amine of the piperidine ring is first methylated, often before the bromination step, to yield the N-methylated intermediate, 1-methyl-4-piperidinol, which then proceeds as described above.

Bromination Strategies for Piperidine Ring Systems

The critical step in the synthesis is the bromination of the piperidine ring. For precursors like 1-methyl-4-piperidinol, several reagents can be employed to replace the hydroxyl group. The choice of reagent can influence reaction conditions, yield, and selectivity.

Hydrobromic Acid (HBr): This is a common and straightforward method. The reaction involves heating the alcohol in concentrated aqueous HBr, often under reflux conditions. It is an effective method for converting secondary alcohols to the corresponding bromides.

Phosphorus Tribromide (PBr₃): PBr₃ is another powerful brominating agent for converting alcohols to alkyl bromides. This reaction is typically performed in an inert solvent under controlled temperatures.

N-Bromosuccinimide (NBS): While often used for allylic or benzylic bromination via a radical mechanism, youtube.comyoutube.com NBS can also be used for other brominations, sometimes in the presence of a catalyst. nih.govorganic-chemistry.orgorganic-chemistry.org Its application in converting piperidinols requires specific conditions to favor nucleophilic substitution over other potential side reactions.

The following table compares common bromination strategies for the conversion of 1-methyl-4-piperidinol.

ReagentTypical ConditionsAdvantagesDisadvantages
Hydrobromic Acid (HBr) Reflux in concentrated aqueous HBrCost-effective, straightforward procedure.Requires strong acid and high temperatures.
Phosphorus Tribromide (PBr₃) Inert solvent (e.g., ether, CH₂Cl₂), often at 0 °C to room tempHigh reactivity, often good yields.Reagent is moisture-sensitive and corrosive.
Appel Reaction (CBr₄/PPh₃) Inert solvent (e.g., CH₂Cl₂), mild conditionsMild reaction conditions, good for sensitive substrates.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated.

Precursor Compounds in the Synthesis of 4-Bromo-1-methylpiperidine Hydrobromide

The selection of appropriate starting materials is fundamental to an efficient synthesis. Common precursors are themselves derivatives of piperidine, a six-membered nitrogen-containing heterocycle. cymitquimica.com

Utilization of 4-Bromopiperidine Hydrobromide in Derivative Synthesis

An alternative synthetic route starts with 4-Bromopiperidine hydrobromide. sigmaaldrich.comscbt.comalkalisci.com In this approach, the secondary amine of the pre-brominated piperidine ring is methylated to produce the final tertiary amine product. This method is advantageous if 4-Bromopiperidine hydrobromide is a more readily available or cost-effective starting material. The key transformation is the N-alkylation of the piperidine nitrogen.

Incorporation of N-Alkylation and Protecting Group Strategies

N-alkylation, specifically N-methylation, is a crucial step when starting from a secondary amine precursor like 4-bromopiperidine.

A classic and highly effective method for N-methylation is the Eschweiler-Clarke reaction . wikipedia.org This reaction uses excess formic acid and formaldehyde to methylate primary or secondary amines. wikipedia.orgmdpi.comjk-sci.com The process is a type of reductive amination where formaldehyde first forms an iminium ion with the amine, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.orgmdpi.com A significant advantage of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.org Modifications to this reaction have been developed to improve efficiency and reduce the required excess of reagents. google.comgoogle.com

In more complex syntheses involving piperidine derivatives, protecting groups may be employed to mask the reactivity of the nitrogen atom while other parts of the molecule are modified. Common N-protecting groups include tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz). After the desired transformations are complete, the protecting group is removed, and the nitrogen can then be methylated. However, for a direct synthesis of 4-Bromo-1-methylpiperidine, this strategy is less common than direct methylation.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. nih.govresearchgate.netfigshare.com For the synthesis of piperidine derivatives, green chemistry principles can be applied to reduce environmental impact. researchgate.net

Key areas for sustainable improvements include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids where possible.

Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to lower reaction temperatures and times.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and sometimes improve yields, contributing to a more energy-efficient process. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (a "one-pot" reaction) minimizes waste from intermediate workup and purification steps. rasayanjournal.co.in

While specific research on green synthesis for this compound is not extensively published, general methodologies developed for the synthesis of N-substituted piperidines and related heterocyclic compounds are applicable. nih.govresearchgate.netfigshare.comresearchgate.net These include developing catalytic systems for bromination or exploring solvent-free reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Methylpiperidine Hydrobromide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for 4-Bromo-1-methylpiperidine (B1279848), enabling the introduction of a wide array of functional groups at the 4-position of the piperidine (B6355638) ring. The bromine atom, being a good leaving group, is readily displaced by various nucleophiles.

SN1 and SN2 Pathways and Stereochemical Outcomes

The mechanism of nucleophilic substitution at a secondary carbon, such as the C4 position of the piperidine ring, can proceed through either an SN1 or an SN2 pathway, or a combination of both. The preferred pathway is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

In the context of 4-Bromo-1-methylpiperidine, an SN2 reaction involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to an inversion of stereochemistry at the reaction center. If the starting material were a specific stereoisomer, the product would be the opposite stereoisomer. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.

Conversely, an SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks this carbocation in the second step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form a stable carbocation.

For 4-Bromo-1-methylpiperidine, the secondary nature of the carbon bearing the bromine suggests that both pathways are possible. However, the presence of the piperidine ring can influence the stability of the carbocation. The stereochemical outcome of these reactions is crucial in the synthesis of chiral piperidine derivatives, where precise control over the three-dimensional arrangement of substituents is required.

Reactivity with Various Nucleophiles for C-C, C-N, C-O Bond Formation

The utility of 4-Bromo-1-methylpiperidine as a synthetic intermediate is demonstrated by its reactivity with a diverse range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Carbon-Carbon Bond Formation: Cyanide ions serve as effective carbon nucleophiles in reactions with halogenoalkanes to form nitriles. The reaction of 4-Bromo-1-methylpiperidine with potassium or sodium cyanide, typically in an ethanolic solution under reflux, results in the formation of 1-methylpiperidine-4-carbonitrile. This reaction proceeds via a nucleophilic substitution mechanism. The resulting nitrile can be a valuable intermediate for further transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

Carbon-Nitrogen Bond Formation: The alkylation of amines with 4-Bromo-1-methylpiperidine provides a direct route to 4-amino-substituted piperidines. Both primary and secondary amines can act as nucleophiles, displacing the bromide to form a new C-N bond. However, the reaction of primary amines can sometimes lead to overalkylation due to the increased nucleophilicity of the resulting secondary amine. To control the selectivity for monoalkylation, strategies such as using a large excess of the primary amine or employing specific reaction conditions may be necessary.

Carbon-Oxygen Bond Formation: Alkoxides and phenoxides are common oxygen nucleophiles used in substitution reactions with 4-Bromo-1-methylpiperidine to form ethers. A specific example is the reaction of 4-bromo-1-methylpiperidine with 2-hydroxy-4-nitrobenzonitrile in the presence of a base such as potassium carbonate in acetonitrile. This reaction proceeds at elevated temperatures to yield the corresponding ether derivative.

The following table summarizes representative nucleophilic substitution reactions of 4-Bromo-1-methylpiperidine.

NucleophileReagent(s)SolventProductBond Formed
CyanideKCN or NaCNEthanol1-Methylpiperidine-4-carbonitrileC-C
Amine (Primary/Secondary)RNH₂ or R₂NHVarious4-(Alkylamino)-1-methylpiperidineC-N
Phenoxide2-hydroxy-4-nitrobenzonitrile, K₂CO₃Acetonitrile2-((1-Methylpiperidin-4-yl)oxy)-4-nitrobenzonitrileC-O

Elimination Reactions

In addition to substitution, 4-Bromo-1-methylpiperidine can undergo elimination reactions, also known as dehydrobromination, to form an alkene. These reactions are typically promoted by the presence of a strong base.

E1 and E2 Mechanisms for Olefin Formation

Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group (a β-hydrogen), and the leaving group departs simultaneously, leading to the formation of a double bond. This mechanism requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of an SN1 reaction. In the second step, a base removes a β-hydrogen, resulting in the formation of the alkene. E1 reactions often compete with SN1 reactions.

Regioselectivity and Stereoselectivity in Elimination Processes

For 4-Bromo-1-methylpiperidine, elimination of HBr would lead to the formation of 1-methyl-1,2,3,4-tetrahydropyridine. Since the β-hydrogens on both C3 and C5 are equivalent, there is only one possible regioisomeric product.

However, the stereochemistry of the elimination reaction, particularly in E2 processes, is highly dependent on the conformation of the piperidine ring. For an E2 elimination to occur, the β-hydrogen and the bromine atom must be in a diaxial orientation (anti-periplanar). The piperidine ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. The ease of elimination will depend on the conformational equilibrium and the availability of conformers where the bromine and a β-hydrogen are both in axial positions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromo-1-methylpiperidine can serve as a coupling partner in these reactions, where the bromine atom is replaced by various organic groups.

A notable example is the Suzuki-Miyaura cross-coupling reaction . In this reaction, 4-Bromo-1-methylpiperidine is coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like cesium carbonate. This reaction is typically carried out in a mixed solvent system, for instance, toluene and water, and results in the formation of 4-aryl-1-methylpiperidines in good to excellent yields (70-90%). This method provides a versatile and efficient route to a wide range of 4-arylpiperidine derivatives, which are important scaffolds in medicinal chemistry.

The following table provides an example of a Suzuki-Miyaura cross-coupling reaction involving 4-Bromo-1-methylpiperidine.

Coupling PartnerCatalystBaseSolventProductYield
Arylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/Water4-Aryl-1-methylpiperidine70-90%

Applications in Suzuki, Stille, and Other Metal-Catalyzed Cross-Couplings

4-Bromo-1-methylpiperidine serves as a valuable building block in the synthesis of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the piperidine ring.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C(sp²)-C(sp³) bonds. While direct Suzuki coupling of 4-bromo-1-methylpiperidine with arylboronic acids is plausible, alternative strategies often involve the synthesis of a piperidine-derived organoboron reagent for subsequent coupling with aryl halides. Nevertheless, the reaction of arylboronic acids with halo-substituted azaheterocycles is a well-established transformation. For instance, the coupling of various arylboronic acids with brominated nitrogen-containing heterocycles proceeds efficiently in the presence of a palladium catalyst and a suitable base mdpi.comdoi.org. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields mdpi.comresearchgate.net.

The Stille coupling offers another powerful tool for C-C bond formation, utilizing organostannane reagents. The reaction of 4-bromo-1-methylpiperidine with various organostannanes, in the presence of a palladium catalyst, would be expected to yield the corresponding 4-substituted-1-methylpiperidines wikipedia.orgorganic-chemistry.org. The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst wikipedia.org.

Other metal-catalyzed cross-coupling reactions, such as the Heck reaction , can also be envisioned with derivatives of 4-bromo-1-methylpiperidine. For example, the synthesis of 3,4-unsaturated 4-arylpiperidines has been achieved through the palladium-catalyzed cross-coupling of a 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane with various aryl iodides and bromides nih.gov.

Ligand Effects and Catalytic System Optimization

The efficiency and selectivity of metal-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands coordinated to the metal center, as well as other reaction parameters such as the base, solvent, and temperature.

Ligand selection is critical in tuning the reactivity and stability of the palladium catalyst. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle organic-chemistry.orgorganic-chemistry.org. For instance, in the Suzuki-Miyaura coupling of Z-alkenyl halides, the choice of ligand on the palladium catalyst was found to be the main factor dictating the extent of Z-to-E isomerization of the double bond organic-chemistry.org. Similarly, for the coupling of aryl chlorides, bulky N-heterocyclic carbene (NHC) ligands have proven effective organic-chemistry.org. The development of novel and efficient catalytic systems, including palladium nanoparticles, is an active area of research aimed at improving the sustainability and applicability of these reactions mdpi.com.

Optimization of the catalytic system involves a systematic variation of reaction parameters to maximize the yield and purity of the desired product. This includes screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu), and solvents (e.g., DMF, THF, toluene, aqueous mixtures) mdpi.comdoi.orgmdpi.com. For example, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, a combination of Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane was found to be optimal mdpi.com.

The following interactive table summarizes representative conditions for Suzuki-Miyaura couplings of various bromo-substituted nitrogen heterocycles, illustrating the importance of optimizing the catalytic system.

Aryl BromideArylboronic AcidCatalystLigandBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85 mdpi.com
5-bromopyrimidineNaphthalene-2-boronic acid'SiO₂'-NH₂-PdNoneNa₂CO₃H₂O/EtOH95 doi.org
4-bromoanisolePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene98 scispace.com

Electrophilic Aromatic Substitution with Derived Aromatic Systems

Once an aromatic ring is introduced at the 4-position of the 1-methylpiperidine scaffold, typically through a cross-coupling reaction to form a 4-aryl-1-methylpiperidine, this new aromatic system can undergo electrophilic aromatic substitution (EAS) reactions. The piperidine moiety itself acts as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring masterorganicchemistry.com.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For a 4-aryl-1-methylpiperidine, the 1-methylpiperidyl group is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. However, under strongly acidic conditions, the nitrogen atom can be protonated, transforming the group into a deactivating, meta-directing ammonium substituent.

For example, the nitration of 1-methyl-4-phenylpiperidine would be expected to yield a mixture of ortho- and para-nitro-substituted products under non-acidic or weakly acidic conditions. However, in a strongly acidic medium like a mixture of nitric and sulfuric acids, the formation of the meta-substituted product might be favored due to the protonation of the piperidine nitrogen.

Rearrangement Reactions and Ring Transformations

The piperidine ring, while generally stable, can participate in rearrangement and ring transformation reactions under specific conditions. These reactions can be valuable for accessing different heterocyclic scaffolds.

Ring contraction of piperidine derivatives to form pyrrolidines has been reported through various synthetic strategies. For instance, a photomediated ring contraction of N-substituted piperidines has been developed nih.gov. This process allows for the conversion of a six-membered ring into a five-membered ring.

It is important to note that the reactivity of 4-bromo-1-methylpiperidine can also be influenced by the conformation of the piperidine ring and the orientation (axial or equatorial) of the bromo substituent. The N-methyl group can also exist in either an axial or equatorial position, leading to different conformers with potentially different reactivities rsc.org.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and spectroscopic properties of 4-Bromo-1-methylpiperidine (B1279848) hydrobromide at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like 4-Bromo-1-methylpiperidine hydrobromide, DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the piperidine (B6355638) ring's conformation, typically a chair form, and the orientation of the axial or equatorial bromine and methyl groups.

The electronic structure, which governs the molecule's reactivity and properties, can also be elucidated using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For instance, studies on similar brominated organic compounds have utilized DFT to analyze how the presence of a bromine atom influences the electron distribution and molecular electrostatic potential (MEP), highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Substituted Piperidine Ring (Note: This table is illustrative, based on typical results for similar molecules, as specific data for this compound is not publicly available.)

Parameter Typical Calculated Value Significance
C-N Bond Length 1.46 Å Indicates the strength and nature of the amine bond within the ring.
C-Br Bond Length 1.95 Å Reflects the covalent bond between carbon and the halogen substituent.
C-N-C Bond Angle 112° Defines the geometry of the nitrogen atom within the piperidine ring.
HOMO Energy -6.5 eV Relates to the molecule's ability to donate electrons.
LUMO Energy -0.2 eV Relates to the molecule's ability to accept electrons.

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be compared with experimental results to validate the computed structure.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations on related piperidine structures have shown that these predicted shifts often correlate well with experimental data, aiding in the assignment of complex spectra. nih.govresearchgate.net

Vibrational spectroscopy (IR and Raman) probes the molecule's vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational frequency can be assigned to specific molecular motions, such as C-H stretching, C-N bending, or vibrations involving the C-Br bond. This detailed assignment is crucial for accurately interpreting experimental IR and Raman spectra. nih.gov

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data (Note: This table demonstrates the principle of comparing calculated and experimental data, using representative values for similar compounds.)

Spectroscopic Data Calculated Value Typical Experimental Value Application
¹³C NMR Shift (C-Br) ~45 ppm ~48 ppm Structural confirmation and assignment of carbon atoms.
¹H NMR Shift (N-CH₃) ~2.3 ppm ~2.5 ppm Elucidation of the chemical environment of protons.
IR Frequency (C-N stretch) ~1100 cm⁻¹ ~1110 cm⁻¹ Identification of functional groups and vibrational modes.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into how a molecule like this compound might be synthesized or how it might react.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of these fleeting structures. youtube.com For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, DFT calculations can model the entire reaction pathway from reactants to products. cymitquimica.com

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. researchgate.net A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. These calculations can help chemists understand the feasibility of a proposed reaction and optimize conditions to favor a desired outcome. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is not static; it can exist in different conformations. Understanding this dynamic behavior is crucial as the molecule's conformation can influence its reactivity and biological activity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. For this compound, this would involve analyzing the chair, boat, and twist-boat conformations of the piperidine ring and the axial versus equatorial positions of the substituents.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes conformation in a given environment (e.g., in a solvent at a specific temperature). nih.govmdpi.com This can help identify the most populated conformations and the timescales of conformational changes, offering a deeper understanding of the molecule's dynamic nature. nih.gov

Investigation of Piperidine Ring Conformations

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. The most stable and predominant conformation is the "chair" form. nih.govresearchgate.net In this conformation, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For substituted piperidines, the relative stability of different chair conformers is largely determined by the steric bulk of the substituents. Generally, conformations with bulky groups in the equatorial position are energetically favored to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk In the case of 4-Bromo-1-methylpiperidine, the bromine atom at the C4 position and the methyl group on the nitrogen atom influence the conformational equilibrium. The lowest energy state would likely feature the bromine atom in the equatorial position to minimize steric hindrance.

While the chair conformation is most common, other forms like the "twist-boat" can also exist in equilibrium, although they are typically higher in energy. nih.govresearchgate.net The energy difference between these conformations dictates their relative populations. Quantum mechanics (QM) calculations can be employed to estimate the energy of these different conformers and predict the most stable three-dimensional structure. nih.gov For instance, studies on related N-acylpiperidines have shown that electronic effects, such as the sp2 hybridization of the nitrogen atom, can significantly influence conformational preference, creating a pseudoallylic strain that favors an axial orientation for a substituent at the C2 position. nih.gov Although the N-methyl group in 4-Bromo-1-methylpiperidine is sp3 hybridized, this illustrates the subtle interplay of steric and electronic factors governing the ring's geometry.

ConformationRelative StabilityKey Feature
Chair Most StableMinimizes steric and torsional strain. Substituents are axial or equatorial.
Twist-Boat Less StableA higher-energy, more flexible intermediate between chair forms. nih.gov
Boat UnstableGenerally a transition state, not a stable conformation.

Flexibility and Dynamic Behavior in Solution

In a solution, the piperidine ring of 4-Bromo-1-methylpiperidine is not a rigid structure. It exhibits significant flexibility and undergoes dynamic processes, most notably the "ring flip," where one chair conformation converts into another. This process involves passing through higher-energy intermediates like the twist-boat conformation.

Molecular Dynamics (MD) simulations are a key computational tool for studying the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms in a system, MD can reveal how a molecule like 4-Bromo-1-methylpiperidine behaves in a solvent, providing insights into its conformational flexibility, stability, and interactions with surrounding molecules. nih.govnih.gov For example, MD simulations performed on piperidine-based compounds have been used to confirm the stability of ligand-protein complexes and to understand the mobility of the ligand within the binding site. nih.gov These simulations can track the conformational changes of the piperidine ring and determine the preferred orientations of its substituents in a dynamic, solvated environment, mimicking physiological conditions. nih.gov

Molecular Docking Studies

Molecular docking is a computational method used extensively in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein. nih.govmdpi.com While specific docking studies on this compound are not prominent in the literature, the piperidine scaffold is a common motif in many biologically active compounds. Therefore, docking studies on its derivatives are widespread and provide a framework for understanding its potential interactions.

Ligand-Protein Interaction Prediction for Derivatives

Molecular docking predicts the binding mode and affinity of a ligand by sampling numerous orientations and conformations within the protein's binding pocket. This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces, that stabilize the ligand-protein complex. nih.govresearchgate.net

Derivatives of piperidine have been the subject of numerous docking studies to explore their potential as therapeutic agents. For instance, novel piperidine derivatives have been screened against targets like the main protease (Mpro) of SARS-CoV-2 and the dihydrofolate reductase (DHFR) of the filarial parasite Brugia malayi. nih.govresearchgate.net These studies aim to predict whether the compounds can bind effectively to these crucial enzymes and inhibit their function. The results of docking simulations can guide the synthesis of new derivatives with improved binding characteristics. nih.gov

Derivative ClassProtein TargetPredicted InteractionsComputational Tool
Piperidine-based compoundsSigma 1 Receptor (S1R)Hydrophobic interactions, interactions with key amino acid residues. nih.govGlide
Piperidine derivativesSARS-CoV-2 Main Protease (Mpro)Hydrogen bonding and hydrophobic interactions within the binding pocket. nih.govAutoDock Vina
Hydroxyl-substituted piperidinesBrugia malayi DHFRFavorable thermodynamic parameters, suggesting competitive inhibition. researchgate.netNot Specified
Pteridine derivatives7RG7 ProteinIdentification of lowest energy binding conformations. ijfmr.comAutoDock 4.2

Rationalization of Biological Activity and Selectivity through Binding Affinity Calculations

Following molecular docking, the strength of the predicted ligand-protein interaction is quantified by calculating the binding affinity. This value, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), is crucial for ranking potential drug candidates. nih.govnih.gov A lower binding energy typically indicates a more stable complex and, potentially, higher biological activity. researchgate.net

Computational approaches like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are frequently used to refine binding affinity predictions. nih.govresearchgate.net These methods calculate the free energy of binding from snapshots of an MD simulation, offering a more accurate estimate than the scoring functions used in docking alone. researchgate.netchemrxiv.org

By calculating and comparing the binding affinities of a series of related piperidine derivatives, researchers can develop a Structure-Activity Relationship (SAR). acs.org This allows them to rationalize why small changes in the chemical structure of a derivative can lead to significant differences in its biological activity or selectivity for a specific protein target over others. acs.orgpreprints.org For example, a study on piperidine carboxamides as ALK inhibitors demonstrated that binding free energies calculated by MM/GBSA showed the highest correlation with experimental data, highlighting the importance of including receptor flexibility in accurately predicting binding potencies. researchgate.net This rational, computational approach accelerates the optimization of lead compounds in drug discovery. chemrxiv.org

Advanced Applications of 4 Bromo 1 Methylpiperidine Hydrobromide in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

4-Bromo-1-methylpiperidine (B1279848) hydrobromide serves as a valuable building block for the synthesis of intricate heterocyclic systems, such as fused, bridged, and spirocyclic piperidine (B6355638) derivatives. The reactivity of the carbon-bromine bond is central to these applications.

The synthesis of fused and bridged piperidine derivatives is of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents. While direct examples employing 4-bromo-1-methylpiperidine hydrobromide are not extensively documented in publicly available research, its structure lends itself to established synthetic strategies for creating such complex frameworks.

One potential approach for the formation of fused piperidine systems involves an initial nucleophilic substitution at the 4-position of the piperidine ring, followed by an intramolecular cyclization. For instance, reaction of 4-bromo-1-methylpiperidine with a suitable nucleophile containing a tethered reactive group can set the stage for a subsequent ring-closing reaction.

A hypothetical reaction scheme is presented below:

Reactant 1Reactant 2IntermediateProduct (Fused Piperidine)
4-Bromo-1-methylpiperidineNu-(CH2)n-X4-(Nu-(CH2)n-X)-1-methylpiperidineFused bicyclic piperidine derivative
Where Nu is a nucleophile and X is a reactive group for cyclization.

Bridged piperidine derivatives, such as those found in the epibatidine (B1211577) family of alkaloids, often require the formation of a new carbon-carbon or carbon-heteroatom bond that spans across the piperidine ring. Intramolecular reactions of functionalized 4-substituted piperidines are a key strategy in this regard. Although not directly involving 4-bromo-1-methylpiperidine, the synthesis of epibatidine analogs has been achieved through intramolecular cyclization of related brominated azabicyclic compounds, highlighting the potential of such precursors in constructing bridged systems. chembk.comnih.gov

Spirocyclic compounds containing a piperidine ring are another important class of molecules in medicinal chemistry. The construction of these systems often involves the formation of a new ring at a single carbon atom of a pre-existing ring. 4-Bromo-1-methylpiperidine can be envisioned as a precursor for spiro-piperidines through a two-step sequence involving nucleophilic substitution and subsequent ring closure.

For example, the bromine atom can be displaced by a nucleophile that is part of a cyclic system, or by a nucleophile that can subsequently undergo a spirocyclization reaction. Methodologies for the synthesis of spiropiperidines often involve the formation of the spiro-ring on a pre-existing piperidine or the formation of the piperidine ring on a pre-existing carbocycle or heterocycle. whiterose.ac.uk

A generalized approach to spiro-piperidines from 4-bromo-1-methylpiperidine could involve the following steps:

StepReaction TypeReactantsProduct
1Nucleophilic Substitution4-Bromo-1-methylpiperidine, Cyclic Nucleophile4-(Cyclic)-1-methylpiperidine derivative
2Intramolecular CyclizationFunctionalized intermediate from Step 1Spiro-piperidine compound

Stereoselective Synthesis

The control of stereochemistry is paramount in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. This compound can potentially be utilized in stereoselective transformations to afford enantiomerically enriched or diastereomerically pure products.

While 4-bromo-1-methylpiperidine itself is achiral, the introduction of a substituent at the 4-position can create a chiral center. If the starting material is a chiral, non-racemic piperidine derivative, the subsequent reactions can be influenced by the existing stereocenter. However, there is limited specific information in the scientific literature on the use of 4-bromo-1-methylpiperidine as a chiral building block in asymmetric synthesis. In principle, enzymatic resolution or asymmetric synthesis of a precursor to 4-bromo-1-methylpiperidine could provide access to enantiomerically pure forms of this compound, which could then be used in the synthesis of chiral target molecules.

Diastereoselective reactions involving 4-bromo-1-methylpiperidine would typically require the presence of a pre-existing stereocenter on the piperidine ring or on a reactant that will be coupled with it. The stereochemical outcome of a nucleophilic substitution at the 4-position can be influenced by the steric and electronic properties of the existing chiral center, leading to the preferential formation of one diastereomer over another.

For instance, the reaction of a chiral nucleophile with 4-bromo-1-methylpiperidine could proceed with some level of diastereoselectivity. The piperidine ring exists in a chair conformation, and the approach of the nucleophile to the axial or equatorial position of the bromine atom can be influenced by the substituents on the ring, potentially leading to a diastereomeric excess of one product.

The following table illustrates a hypothetical diastereoselective reaction:

SubstrateChiral NucleophileDiastereomer 1Diastereomer 2Diastereomeric Ratio (d.r.)
4-Bromo-1-methylpiperidine(R)-Nucleophile-H(R)-4-(Nucleophile)-1-methylpiperidine(S)-4-(Nucleophile)-1-methylpiperidineVaries depending on reaction conditions and nucleophile structure

Catalyst Development and Ligand Synthesis

The piperidine scaffold is a common feature in many chiral ligands and catalysts used in asymmetric synthesis. nih.gov While direct applications of this compound in this area are not widely reported, its structure suggests potential as a precursor for the synthesis of novel ligands and catalysts.

The bromine atom can be replaced by various coordinating groups, such as phosphines, amines, or thiols, to generate potential ligands for transition metal catalysis. The N-methyl group provides a defined steric and electronic environment around the nitrogen atom.

A notable example, though not involving the hydrobromide salt, is the use of bis(4-methylpiperidine-1-carbodithioato)-lead(II) as a precursor for the preparation of lead sulfide (B99878) nano photocatalysts. nih.gov This demonstrates that derivatives of 4-methylpiperidine (B120128) can indeed serve as precursors in the development of catalytic materials.

The synthesis of chiral ligands often involves the use of enantiomerically pure building blocks. If a chiral version of 4-bromo-1-methylpiperidine were available, it could be a valuable starting material for the synthesis of new chiral ligands for asymmetric catalysis. The design of such ligands is a crucial aspect of modern organic synthesis, with the aim of achieving high enantioselectivity in a variety of chemical transformations. news-medical.net

Use as a Precursor for Chiral Ligands

The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.govnih.gov Chiral phosphine (B1218219) ligands, in particular, have demonstrated exceptional performance in a wide range of transition-metal-catalyzed reactions. nih.govnih.gov While direct examples of this compound in the synthesis of chiral ligands are not prominently documented in the reviewed literature, its structure suggests a viable pathway for the creation of novel chiral P,N-ligands.

The synthesis of such ligands could be envisioned through the nucleophilic substitution of the bromide at the C4 position with a phosphine group. The chirality could be introduced either at the phosphorus atom (P-chiral) or on a substituent attached to the phosphorus. The resulting ligand would feature a piperidine nitrogen and a phosphorus atom, creating a P,N-chelating scaffold. The N-methyl group on the piperidine ring can influence the steric and electronic properties of the resulting metal complex.

Table 1: Potential Chiral P,N-Ligands Derived from 4-Bromo-1-methylpiperidine

Ligand Structure Potential Chiral Element Synthetic Approach
P-chiral center Nucleophilic substitution with a secondary phosphine followed by stereoselective oxidation/alkylation.

The synthesis of P-chiral phosphine ligands often involves the use of phosphine-boranes as intermediates to control the stereochemistry at the phosphorus center. nih.gov A similar strategy could be employed starting from 4-Bromo-1-methylpiperidine. The resulting chiral P,N-ligands could find applications in various asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. The piperidine moiety could play a crucial role in modulating the catalytic activity and enantioselectivity by influencing the geometry of the metal's coordination sphere. The design of such ligands is an active area of research, with a continuous search for novel structural motifs that can provide improved catalytic performance. nih.gov

Role in Latent Catalyst Systems

Latent catalysts are pre-catalysts that remain inactive until triggered by a specific external stimulus, such as heat, light, or the addition of a chemical activator. beilstein-journals.orgnih.gov This "on-demand" activity is highly desirable in many chemical processes, particularly in polymerization reactions, as it allows for precise control over the initiation of the reaction. The design of latent catalysts often involves the use of strongly coordinating or chelating ligands that block the active site of the metal center.

While there is no direct literature evidence for the use of this compound in latent catalyst systems, its derivative chemistry offers conceptual pathways for such applications. A ligand derived from this compound could be incorporated into a metal complex, for instance, a Ruthenium-based olefin metathesis catalyst. beilstein-journals.org The piperidine nitrogen, or a functional group introduced at the C4 position, could act as a labile or cleavable ligand.

For example, a catalyst could be designed where a derivative of the N-methylpiperidine moiety acts as a chelating ligand that stabilizes the metal center in its inactive state. Activation could be achieved by protonation of the piperidine nitrogen with a Brønsted acid, leading to the dissociation of the ligand and the generation of the active catalytic species. beilstein-journals.org This approach would allow for temporal control over the catalytic process.

Another concept involves the use of the piperidine as a bulky, sterically demanding group that shields the active site. A chemical or physical stimulus could induce a conformational change in the ligand, exposing the metal center and initiating catalysis. The development of such systems often relies on a deep understanding of coordination chemistry and reaction mechanisms. nih.gov

Table 2: Conceptual Design of a Latent Catalyst System

Pre-catalyst Structure (Inactive) Activation Stimulus Active Catalyst Structure

The versatility of the 4-bromo-1-methylpiperidine scaffold allows for the introduction of various functionalities that could be tailored to respond to specific triggers, making it an interesting, albeit currently underexplored, platform for the development of novel latent catalyst systems.

Applications in Medicinal and Biochemical Research

Intermediate in Pharmaceutical Agent Synthesis

The utility of 4-Bromo-1-methylpiperidine (B1279848) hydrobromide extends across several areas of pharmaceutical development, where it serves as a crucial starting material or intermediate for creating more complex molecules with therapeutic potential. The piperidine (B6355638) ring is a key feature in numerous drugs, and this compound provides a convenient way to incorporate this structural motif. cymitquimica.comijnrd.org

The piperidine framework is central to the design of drugs targeting the central nervous system. A prominent example is in the development of treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder. acgpubs.org The "cholinergic hypothesis" of AD suggests that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the disease. acgpubs.orgmdpi.com

One of the primary therapeutic strategies is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgmdpi.com By inhibiting these enzymes, the concentration of acetylcholine in the brain increases, which can help alleviate symptoms. nih.gov Many potent cholinesterase inhibitors are based on the piperidine structure. For instance, Donepezil, a well-known drug for Alzheimer's treatment, features a piperidine moiety and is a potent, mixed-type inhibitor of acetylcholinesterase. nih.govmdpi.com The synthesis of Donepezil and its analogs often involves piperidine-based intermediates, highlighting the role of compounds like 4-Bromo-1-methylpiperidine hydrobromide as foundational elements for such therapeutic agents.

The structural motif of 4-Bromo-1-methylpiperidine is a versatile precursor for a wide range of bioactive molecules and drug candidates beyond neurological disorders. The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. ijnrd.orgnih.gov

Research has shown that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:

Anticancer Activity : Certain piperidine-based compounds have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. nih.gov For example, derivatives have been designed as anti-tubulin agents that can arrest the cell cycle in the G2/M phase, a mechanism used in cancer chemotherapy. nih.gov

Analgesic Properties : The piperidine structure is a core component of many potent analgesics, including fentanyl and its analogues. researchgate.net The synthesis of these compounds often relies on functionalized piperidine intermediates. researchgate.net

Antimicrobial and Antiviral Effects : Piperidine derivatives have also been investigated for their potential as antibacterial, antifungal, and antiviral agents. ijnrd.org

The reactivity of the bromine atom in 4-Bromo-1-methylpiperidine allows for its use in various coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex molecular architectures for diverse therapeutic applications. thieme-connect.de This makes it a valuable building block in the discovery and development of new drugs. thieme-connect.de

Therapeutic AreaExample of Piperidine-Based ApplicationMechanism/Target
Neurological Disorders (Alzheimer's)Cholinesterase Inhibitors (e.g., Donepezil)Inhibition of AChE and BuChE to increase acetylcholine levels. acgpubs.orgnih.gov
OncologyAnti-tubulin AgentsInhibition of tubulin polymerization, leading to cell cycle arrest. nih.gov
Pain ManagementOpioid Analgesics (e.g., Fentanyl analogues)Agonism at opioid receptors. researchgate.net
Infectious DiseasesAntibacterial/Antiviral AgentsVarious mechanisms targeting microbial or viral components. ijnrd.org

Complex, multifactorial diseases like Alzheimer's have prompted a shift in drug design strategy from a "one-target, one-molecule" approach to the development of Multi-Target Directed Ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can offer a more effective therapeutic outcome for diseases with complex pathologies. nih.gov

The piperidine scaffold is a valuable component in the design of MTDLs for Alzheimer's disease. nih.gov Researchers have created hybrid molecules that combine a piperidine-containing fragment (known for its cholinesterase-inhibiting properties) with other pharmacophores that target different aspects of the disease, such as the aggregation of beta-amyloid plaques or oxidative stress. researchgate.netnih.gov This strategy aims to create a single drug that can address several pathological pathways at once. nih.gov The use of 4-Bromo-1-methylpiperidine as a synthetic intermediate facilitates the incorporation of the piperidine moiety into these complex MTDL structures.

Probes for Enzyme Inhibition and Receptor Binding Studies

Beyond its role as a synthetic intermediate, the piperidine scaffold derived from this compound is instrumental in biochemical research, particularly in studies focused on enzyme inhibition and receptor binding.

As mentioned, piperidine derivatives are potent inhibitors of cholinesterases. acgpubs.org These compounds are frequently used as research tools to study the structure and function of AChE and BuChE. Kinetic studies help to elucidate the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. nih.govnih.gov For example, detailed kinetic analysis of piperidine-based inhibitors has revealed that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov This dual-site binding can be particularly effective in preventing the breakdown of acetylcholine.

The following table presents IC₅₀ values for various piperidine-based compounds against cholinesterases, illustrating their inhibitory potency.

CompoundTarget EnzymeIC₅₀ (µM)
Compound 1d (nitro-substituted piperidinone)AChE12.55 acgpubs.org
Compound 1g (chloro-substituted piperidinone)AChE18.04 acgpubs.org
Compound 1g (chloro-substituted piperidinone)BuChE17.28 acgpubs.org
Compound 5c (phenoxyethyl piperidine derivative)eeAChE0.50 nih.gov
Compound 7c (phenoxyethyl piperidine derivative)eeAChE35.6 nih.gov
Compound 7c (phenoxyethyl piperidine derivative)eqBuChE**2.5 nih.gov

*eeAChE: Electric eel Acetylcholinesterase

**eqBuChE: Equine Butyrylcholinesterase

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. nih.gov These studies are crucial for optimizing lead compounds into potent and selective drug candidates. The piperidine ring is an excellent scaffold for SAR studies due to the numerous positions at which substituents can be added or modified. mssm.edu

By starting with a core structure like 4-Bromo-1-methylpiperidine, chemists can synthesize a library of related compounds with variations at different positions. nih.gov For example, SAR studies on piperidine-based inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure, have shown that hydrophobic groups on one side of the molecule are positively correlated with inhibitory potency. nih.gov Similarly, in the development of nonpeptide gonadotropin-releasing hormone (GnRH) antagonists, SAR studies revealed that small substituents at the 6-position of the piperidine ring were well-tolerated for binding potency. mssm.edu These systematic investigations provide critical insights into how a molecule interacts with its biological target, guiding the design of more effective therapeutic agents. researchgate.netdndi.org

Research in Agrochemical and Specialty Chemical Development

While detailed, publicly available research on the specific applications of this compound in the agrochemical and specialty chemical sectors is limited, its structural features and reactivity make it a valuable intermediate for the synthesis of a variety of complex molecules in these fields. The presence of the reactive bromine atom on the piperidine ring allows for its use as a building block in the creation of novel compounds with potential applications in agriculture and material science.

The piperidine moiety is a common structural motif in a number of biologically active compounds, including some pesticides. The introduction of a 4-bromo-1-methylpiperidine core can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters for the efficacy and environmental fate of agrochemicals.

In the realm of specialty chemicals, building blocks like this compound are utilized in the synthesis of compounds for various applications, including polymers and materials science. The ability to functionalize the piperidine ring through nucleophilic substitution of the bromine atom provides a route to new monomers for polymerization or to molecules with specific properties for advanced material applications.

The general synthetic utility of halogenated piperidines is well-established in patent literature for the creation of a wide range of chemical entities. Although specific examples detailing the use of this compound in the final formulation of a commercial agrochemical or specialty chemical are not readily found in public domain literature, its role as a versatile synthetic intermediate is implied by its commercial availability and the known reactivity of similar compounds.

Table 1: Potential Research Applications in Agrochemical and Specialty Chemical Synthesis

Field Potential Application of this compound Rationale
AgrochemicalsSynthesis of novel pesticides (insecticides, herbicides, fungicides)The piperidine scaffold is present in some existing agrochemicals, and the bromo-functionalization allows for the introduction of various pharmacophores.
Specialty ChemicalsPrecursor for the synthesis of specialty polymers and monomersThe reactive bromine atom can serve as a handle for polymerization or for grafting onto other polymer chains.
Material ScienceDevelopment of functional materialsIncorporation of the piperidine moiety can impart specific properties such as basicity, and potential for further functionalization.

It is important to note that this compound is intended for research and development purposes and not for direct use as an agrochemical or specialty chemical. Its value lies in its role as a starting material or intermediate in the multi-step synthesis of more complex, functional molecules.

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-methylpiperidine hydrobromide, and what key parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of 1-methylpiperidine derivatives. Key parameters include reaction temperature (optimized between 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility control), and stoichiometric ratios of brominating agents (e.g., HBr in acetic acid). Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity . Table 1 : Critical Reaction Parameters
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CPrevents decomposition
SolventDichloromethaneEnhances solubility
HBr Equivalents1.1–1.3 eqMinimizes over-bromination

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., δ~3.2 ppm for piperidine CH2_2Br protons) .
  • HPLC : Quantify purity (>95% typical) using a C18 column with acetonitrile/water mobile phase .
  • Melting Point : Validate identity (expected range: 199–202°C, similar to related bromopiperidine derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HBr release.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as toxicological data are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 245).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What advanced computational methods can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states using software like COMSOL Multiphysics .
  • Docking Studies : Predict binding affinity in pharmacological applications (e.g., receptor-ligand interactions) .

Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled analogs to track bromide displacement pathways.
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Q. What factorial design strategies optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant interactions (e.g., solvent-temperature synergy) .

Q. How can researchers assess and mitigate side reactions during synthesis?

  • Methodological Answer :
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., over-brominated byproducts).
  • Quenching Protocols : Rapid cooling and neutralization (e.g., NaHCO3_3) halt unwanted reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.